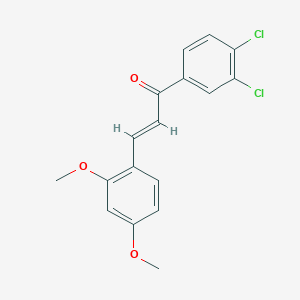
(2E)-1-(3,4-Dichlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(2E)-1-(3,4-Dichlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one” is a chemical compound with the molecular formula C17H14Cl2O3 . It has a molecular weight of 337.2g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of a prop-2-en-1-one group attached to a 3,4-dichlorophenyl group and a 2,4-dimethoxyphenyl group .Scientific Research Applications
Mechanisms of Bond Cleavage and Acidolysis in Lignin Model Compounds
The study by Yokoyama (2015) revisits the mechanisms of β-O-4 bond cleavage during the acidolysis of lignin model compounds, highlighting the different reaction pathways in C6-C2 and C6-C3 type model compounds. The presence of a γ-hydroxymethyl group significantly influences the reaction mechanism, with the hydride transfer mechanism playing a critical role in the acidolysis process. This research provides insight into the complex chemical reactions involved in lignin degradation, which is essential for the development of efficient processes for lignin valorization and the sustainable production of chemicals and fuels from biomass. T. Yokoyama, 2015.
Impact of Organochlorine Compounds on Aquatic Environments
Krijgsheld and Gen (1986) assessed the impact of chlorophenols, including 2,4-dichlorophenol, on the aquatic environment. Their review of scientific data concluded that chlorophenols exert moderate toxic effects on mammalian and aquatic life, with the potential for significant toxicity upon long-term exposure. This research is crucial for understanding the environmental consequences of organochlorine compound contamination and for guiding the development of strategies to mitigate their impact on ecosystems. K. Krijgsheld & A. D. Gen, 1986.
Global Trends in 2,4-D Herbicide Toxicity Research
Zuanazzi, Ghisi, and Oliveira (2020) conducted a scientometric review to analyze global trends and gaps in studies on the toxicity and mutagenicity of the 2,4-D herbicide. Their work provides a comprehensive overview of the research landscape, identifying key areas of focus such as occupational risk, neurotoxicity, resistance or tolerance to herbicides, and the effects on non-target aquatic species. This analysis is essential for directing future research efforts toward understanding the environmental and health impacts of 2,4-D and for developing effective mitigation strategies. Natana Raquel Zuanazzi et al., 2020.
properties
IUPAC Name |
(E)-1-(3,4-dichlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2O3/c1-21-13-6-3-11(17(10-13)22-2)5-8-16(20)12-4-7-14(18)15(19)9-12/h3-10H,1-2H3/b8-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSZPSHGRCENCN-VMPITWQZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=CC(=O)C2=CC(=C(C=C2)Cl)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C/C(=O)C2=CC(=C(C=C2)Cl)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(3,4-Dichlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

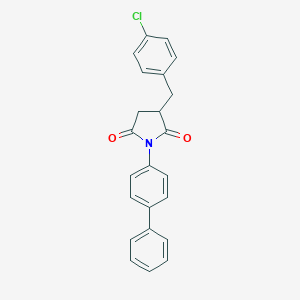
![4-Cyanophenyl 3-chloro-4-[(4-pentylbenzoyl)oxy]benzoate](/img/structure/B411846.png)
![N-{4-[3-(acetylamino)-4-methylbenzyl]-2-methylphenyl}acetamide](/img/structure/B411847.png)

![2-({[1-(1-Adamantyl)ethyl]imino}methyl)phenol](/img/structure/B411849.png)
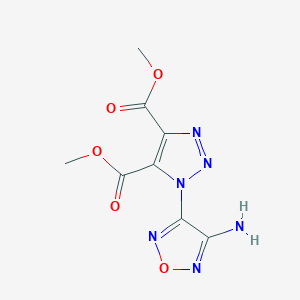
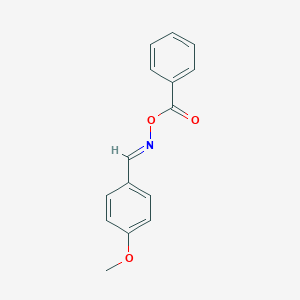
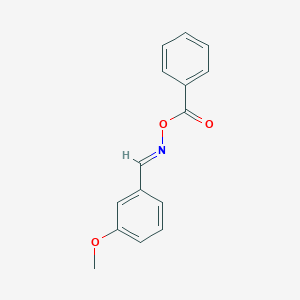
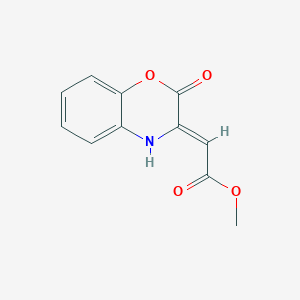
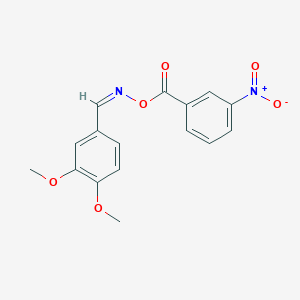
![1-{N-[(anilinocarbonyl)oxy]ethanimidoyl}-4-methylbenzene](/img/structure/B411860.png)
![4-({[(Anilinocarbonyl)oxy]imino}methyl)-1-methoxy-2-nitrobenzene](/img/structure/B411862.png)
![N-[4-(3-{3-nitrophenyl}acryloyl)phenyl]acetamide](/img/structure/B411863.png)
![2-{2-oxo-2-[(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)amino]ethyl}-17-octadecenoic acid](/img/structure/B411866.png)